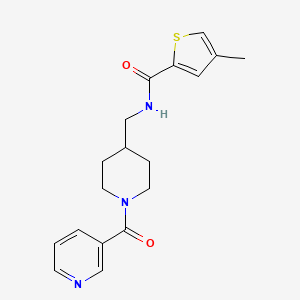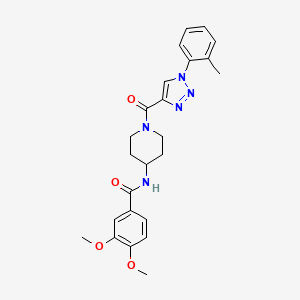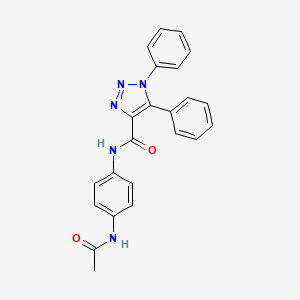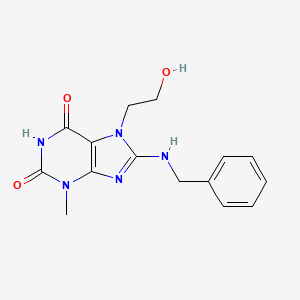![molecular formula C15H26N2O B2474772 1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol CAS No. 1808870-74-7](/img/structure/B2474772.png)
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter in the brain that has a calming effect on the nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mécanisme D'action
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound-115 increases the levels of GABA in the brain, which has a calming effect on the nervous system. This mechanism of action has potential therapeutic applications for a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which has a calming effect on the nervous system. This can result in a range of biochemical and physiological effects, including reduced anxiety, improved sleep, and decreased seizure activity. Additionally, this compound-115 has been shown to have neuroprotective effects, which may have potential applications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol-115 has several advantages for use in lab experiments, including its potency and selectivity for GABA-AT. Additionally, this compound-115 has been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further research. However, there are also limitations to the use of this compound-115 in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol-115, including further investigation into its potential therapeutic applications for neurological and psychiatric disorders. Additionally, research could focus on optimizing the synthesis and formulation of this compound-115 for use in clinical trials. Finally, research could explore the potential use of this compound-115 in combination with other drugs or therapies for enhanced therapeutic effects.
Méthodes De Synthèse
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol-115 can be synthesized using a variety of methods, including the reaction of 1-cyclopentanol with 4-(prop-2-yn-1-yl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-3-chloropropanol to yield this compound-115.
Applications De Recherche Scientifique
1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol-115 has been the subject of extensive scientific research, with a focus on its potential therapeutic applications for a range of neurological and psychiatric disorders. Studies have shown that this compound-115 can increase the levels of GABA in the brain, which has potential therapeutic applications for disorders such as epilepsy, anxiety, and addiction. Additionally, this compound-115 has been shown to have neuroprotective effects and may have potential applications for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-2-7-16-8-10-17(11-9-16)13-15(18)12-14-5-3-4-6-14/h1,14-15,18H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVHJTFPBLPWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC(CC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

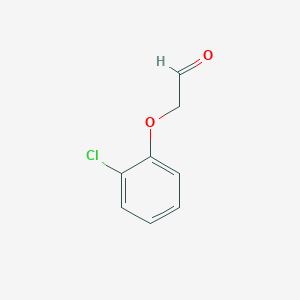
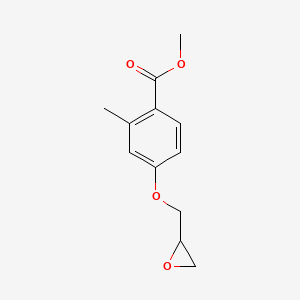
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)

